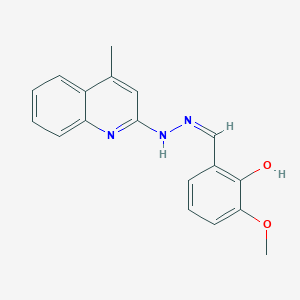![molecular formula C16H20N2O2 B5964797 N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5964797.png)
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a cyclopropane derivative that has been synthesized using specific methods and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide involves its interaction with specific receptors in the brain. This compound has been found to act as a partial agonist of the dopamine D2 receptor and a full agonist of the serotonin 5-HT1A receptor. It has also been found to modulate the activity of the mu-opioid receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide has been found to have interesting biochemical and physiological effects. This compound has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and reduced anxiety. It has also been found to have analgesic and anti-inflammatory effects, which may make it useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have a high affinity for specific receptors in the brain, making it a potentially useful tool for studying these receptors. However, one limitation is that this compound has not yet been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for research on N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide. One potential direction is to further investigate its potential as an analgesic and anti-inflammatory agent. Another direction is to study its effects on other receptors in the brain, such as the mu-opioid receptor. Additionally, future research could focus on optimizing the synthesis method to improve yields and purity of the compound.
Méthodes De Synthèse
The synthesis of N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide involves the reaction of 2-phenylethylamine with cyclopropanecarbonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with pyrrolidine and triethylamine to yield the final compound. This method has been optimized to produce high yields of pure N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide has been found to have potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its ability to act as a modulator of certain receptors in the brain, including the dopamine and serotonin receptors. It has also been found to have potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15-10-14(17-16(20)13-6-7-13)11-18(15)9-8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBACJJLLGLYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-fluorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5964723.png)

![1-[3-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B5964735.png)

![2-[1-({1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5964748.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5964755.png)
![6-(2,5-dichlorophenyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5964766.png)
![2-butyryl-5,5-dimethyl-3-[(4-methylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5964780.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5964784.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5964789.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B5964802.png)

![2-[1-(sec-butylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5964814.png)